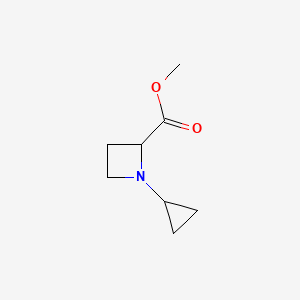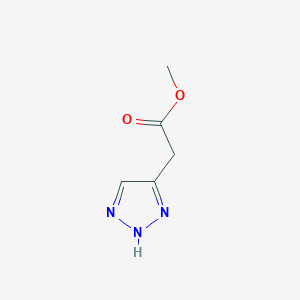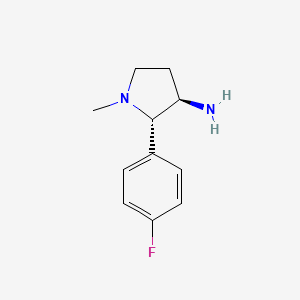
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of psychoactive drugs known as stimulants. It is also known by the name of FMPA. This compound has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine involves the inhibition of the dopamine transporter. This results in the increased levels of dopamine in the brain, which can lead to enhanced cognitive function, improved mood, and increased motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its action on the dopamine system. It has been found to increase the levels of dopamine in the brain, which can lead to improved cognitive function, increased motivation, and improved mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine in lab experiments is its potent and selective action on the dopamine system. This makes it an ideal compound for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using FMPA is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine. One potential direction is the development of new drugs based on FMPA that can be used to treat various neurological and psychiatric disorders. Another direction is the study of the long-term effects of FMPA on the dopamine system and its potential implications for addiction and other disorders. Finally, the use of FMPA in combination with other drugs or therapies could lead to new treatment options for various diseases.
Méthodes De Synthèse
The synthesis of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine involves the reaction of 4-fluorophenylacetone with methylamine and pyrrolidine. This process results in the formation of FMPA as a white crystalline powder.
Applications De Recherche Scientifique
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been found to act as a potent and selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-Fluorobenzaldehyde", "Methylamine", "Acetone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of 4-Fluorobenzaldehyde and methylamine in acetone to form (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidine-3-carbaldehyde", "Step 2: Reduction of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidine-3-carbaldehyde with sodium borohydride in methanol to form (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidine-3-methanol", "Step 3: Conversion of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidine-3-methanol to (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine by treatment with hydrochloric acid in water and subsequent neutralization with sodium hydroxide", "Step 4: Extraction of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine from the aqueous layer with ethyl acetate and drying over anhydrous sodium sulfate" ] } | |
Numéro CAS |
2219376-30-2 |
Formule moléculaire |
C11H15FN2 |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
(2R,3S)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1 |
Clé InChI |
PGLORIOSCWIJBZ-WDEREUQCSA-N |
SMILES isomérique |
CN1CC[C@@H]([C@H]1C2=CC=C(C=C2)F)N |
SMILES |
CN1CCC(C1C2=CC=C(C=C2)F)N |
SMILES canonique |
CN1CCC(C1C2=CC=C(C=C2)F)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2972969.png)
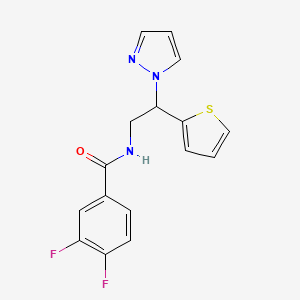

![2-[(2-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2972973.png)

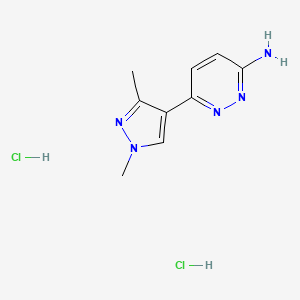
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2972977.png)

![N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2972981.png)
![3-({4-[2,4-Di(tert-pentyl)phenoxy]butyl}amino)-1,1,1-trifluoro-2-propanol](/img/structure/B2972982.png)
![2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2972986.png)

